2-HEXADECANONE

Lipid Metabolism Enzyme Inhibition Cardiovascular Research

2-Hexadecanone (CAS 18787-63-8) offers unique chain-length-dependent activity distinct from adjacent homologs. It selectively inhibits fatty acid synthetase without affecting triglycerides, enables 6-month stable SBM-based amperometric biosensors, elicits specific antennal responses useful as a semiochemical control, and exhibits characteristic Norrish II photoproduct ratios dictated by C16 crystalline packing. These properties make it essential for specialized metabolic, sensor, and photochemical research. Secure high-purity (≥98%) supply with comprehensive analytical documentation for R&D use today.

Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
CAS No. 18787-63-8
Cat. No. B131148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-HEXADECANONE
CAS18787-63-8
SynonymsCetan-2-one;  Methyltetradecylketone; 
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)C
InChIInChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3
InChIKeyXCXKZBWAKKPFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexadecanone (CAS 18787-63-8): Identity and Core Specifications


2-Hexadecanone (CAS 18787-63-8), also known as hexadecan-2-one or methyl tetradecyl ketone, is a long-chain aliphatic ketone with the molecular formula C16H32O and a molecular weight of 240.42 g/mol . This compound is characterized by a 14-carbon alkyl chain with a methyl ketone terminal group, resulting in a logP of approximately 6.14–6.93, indicating high lipophilicity and minimal water solubility [1]. It is typically supplied as a white to off-white crystalline solid with a melting point of 43–45 °C .

Why 2-Hexadecanone Cannot Be Substituted with Generic Methyl Ketones


In-class substitution of 2-hexadecanone with other long-chain methyl ketones (e.g., 2-pentadecanone, 2-heptadecanone) is not scientifically valid due to chain-length-dependent differences in enzyme inhibition, photochemical selectivity, and biological recognition. In a comparative study of 2-alkanone homologs, only 2-hexadecanone and a few other specific compounds demonstrated inhibition of fatty acid synthetase activity in Holtzman male rat liver [1]. Additionally, product ratios from Norrish II photochemical reactions vary systematically with chain length across the homologous series, meaning that 2-hexadecanone exhibits unique photoproduct selectivities in both melt and solid phases compared to adjacent homologs [2]. Furthermore, in semiochemical applications, 2-hexadecanone elicits antennal responses in male Hoplia equina beetles, whereas the primary female-produced pheromone is 2-tetradecanone, and only 2-tetradecanone—not 2-hexadecanone—attracts males in field trials [3]. These chain-length-specific functional differences preclude simple analog substitution.

Quantitative Differentiation Evidence for 2-Hexadecanone (CAS 18787-63-8)


Chain-Length-Dependent Inhibition of Fatty Acid Synthetase in Rat Liver

2-Hexadecanone inhibits fatty acid synthetase activity in Holtzman male rat liver, an activity not shared by many closely related 2-alkanone homologs. In a comparative analysis, only 2-octanone, 2-hexadecanone, and certain cyclooctanone derivatives demonstrated this inhibitory effect, while other chain-length variants were inactive [1]. This selective enzyme inhibition is a key differentiator for metabolic studies.

Lipid Metabolism Enzyme Inhibition Cardiovascular Research

Differential Hypocholesterolemic Activity with Preserved Triglyceride Levels in Rats

2-Hexadecanone significantly reduces serum cholesterol levels in rats without altering serum triglyceride levels . In contrast, related cyclooctanone derivatives with hypocholesterolemic activity also exhibited estrogenic effects at effective doses, whereas 2-hexadecanone was not estrogenic at its active dose [1]. This combination of efficacy and target selectivity distinguishes 2-hexadecanone from structurally related compounds.

Cholesterol Metabolism Hypolipidemic Agents In Vivo Pharmacology

Chain-Length-Dependent Norrish II Photoproduct Selectivity in Solid and Melt Phases

The product ratios from Norrish II reactions of a homologous series of 2-alkanones, including 2-tridecanone, 2-tetradecanone, 2-pentadecanone, 2-hexadecanone, 2-heptadecanone, and 2-nonadecanone, were measured in both melt and solid phases [1]. 2-Hexadecanone exhibits a distinct elimination/cyclization photoproduct ratio compared to adjacent homologs due to chain-length-dependent crystalline lattice constraints on the biradical intermediate. In neat crystals, the elimination/cyclization ratio exceeds 60 for optimal cases, while the ratio of cyclobutanol diastereomers remains near melt-phase values [1].

Photochemistry Solid-State Reactivity Materials Science

Semiochemical Specificity: Antennal Activity Without Field Attraction in Hoplia equina

Among eight airborne volatile compounds collected from female Hoplia equina (scarab beetle) that elicited electroantennographic responses from males, 2-hexadecanone was one of the active compounds [1]. However, in field trapping experiments, only 2-tetradecanone attracted male beetles; 2-hexadecanone did not elicit behavioral attraction despite its antennal activity [1]. This demonstrates a specific structure-activity relationship where a two-carbon chain-length difference (C14 vs. C16) abolishes field attraction.

Chemical Ecology Pheromone Research Insect Behavior

Performance as a Solid Binding Matrix (SBM) Component in Amperometric Biosensors

2-Hexadecanone serves as the hydrophobic skeleton component in solid binding matrix (SBM)-based composite electrodes for amperometric biosensing . In comparative studies of SBM formulations, 2-hexadecanone-based transducers demonstrated effective integration with enzymes (e.g., L-malate dehydrogenase, L-lactate dehydrogenase, D-fructose dehydrogenase) and NAD+, enabling selective detection of target analytes in complex matrices such as wine and foodstuffs [1][2]. The resulting biosensors exhibited stability for up to 6 months and resistance to interferents including polyphenols and common sugars [2].

Biosensor Fabrication Electroanalytical Chemistry Solid Binding Matrix

Optimal Application Scenarios for 2-Hexadecanone (CAS 18787-63-8)


Investigating Chain-Length-Specific Lipid Metabolism Pathways

2-Hexadecanone is ideally suited for studies examining chain-length-dependent inhibition of fatty acid synthetase and cholesterol metabolism. Its selective activity—inhibiting fatty acid synthetase while sparing triglycerides and lacking estrogenic side effects [1][2]—allows researchers to dissect metabolic pathways without confounding variables introduced by structurally similar ketones or cyclooctanone derivatives.

Fabrication of Stable Solid Binding Matrix (SBM) Amperometric Biosensors

2-Hexadecanone serves as a validated hydrophobic matrix component in SBM-based composite electrodes for constructing amperometric biosensors . This application is particularly valuable for researchers developing sensors for pH-sensitive redox-active compounds, L-malate, L-lactate, or D-fructose in complex food and beverage matrices, where the 2-hexadecanone matrix has demonstrated 6-month stability and interferent resistance [3][4].

Insect Chemical Ecology and Olfactory Receptor Profiling

The unique semiochemical profile of 2-hexadecanone—eliciting electroantennographic responses in Hoplia equina males without triggering field attraction [5]—makes it a valuable tool for probing olfactory receptor specificity and structure-activity relationships in insect chemical communication. It can be employed as a negative control or for competitive binding studies alongside the active pheromone 2-tetradecanone.

Solid-State Photochemistry Studies Requiring Chain-Length-Dependent Reactivity

For investigations into solid-state photochemical reactions, 2-hexadecanone provides a well-characterized system where Norrish II photoproduct ratios are influenced by crystalline lattice constraints specific to the C16 chain length [6]. This enables comparative studies across the 2-alkanone homologous series to elucidate the relationship between molecular packing and reaction selectivity.

Technical Documentation Hub

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